Optovin

Structure-activity relationship Photopharmacology TRPA1 channel activation

Optovin is the only photoactivated TRPA1 agonist that remains inactive in the dark and activates only upon 405 nm violet light via covalent cysteine modification. Unlike constitutive electrophilic activators (AITC, cinnamaldehyde), it provides spatiotemporally precise, reversible neuronal control without genetic modification. Validate TRPA1-dependent nociception, map sensory circuits, and screen analgesics with light-gated precision. ≥98% purity, stable at -20°C.

Molecular Formula C15H13N3OS2
Molecular Weight 315.4 g/mol
CAS No. 348575-88-2
Cat. No. B1677451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptovin
CAS348575-88-2
SynonymsOptovin
Molecular FormulaC15H13N3OS2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)
InChIKeyYISGMOZSGOGYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Optovin (CAS 348575-88-2): Reversible Photoactivated TRPA1 Channel Activator for Light-Controlled Neuronal Excitation


Optovin (CAS 348575-88-2) is a rhodanine-derived small molecule that functions as a reversible, photoactivated ligand for the transient receptor potential ankyrin 1 (TRPA1) cation channel [1]. Upon illumination with violet light (λmax ≈ 405-415 nm), Optovin undergoes a structure-dependent photochemical reaction that covalently modifies redox-sensitive cysteine residues (Cys 621, 633, and 856) within the TRPA1 channel, triggering channel opening and neuronal excitation . The compound activates human TRPA1 in vitro with an EC50 of approximately 2 µM and enables repeated photoactivation of motor behaviors in wild-type zebrafish and mice in vivo without requiring genetic modification of the target organism [2]. Optovin represents a foundational chemo-optogenetic tool that provides spatiotemporally precise optical control over endogenous TRPA1 channels, distinguishing it from traditional electrophilic TRPA1 agonists and genetically encoded optogenetic approaches.

Why Generic TRPA1 Agonists Cannot Substitute for Optovin in Light-Controlled Experimental Systems


Standard TRPA1 agonists—including allyl isothiocyanate (AITC; mustard oil), cinnamaldehyde, 4-hydroxynonenal (4-HNE), and icilin—activate the channel through constitutive electrophilic or ligand-binding mechanisms that are not temporally or spatially controllable once applied [1]. Optovin's defining differentiation lies in its strict light dependence: the compound remains inactive in the dark and requires violet light illumination to trigger the photochemical reaction that modifies specific cysteine residues (C621, C633, C856) and opens the channel [2]. This property enables precise experimental control over the timing, duration, and location of TRPA1 activation—capabilities that are categorically absent from all non-photoactivatable TRPA1 agonists. Consequently, substituting Optovin with AITC, cinnamaldehyde, or 4-HNE fundamentally alters the experimental paradigm from an optically gated, reversible activation system to a constitutively active, non-spatiotemporally controllable one. This substitution invalidates any protocol designed to correlate TRPA1 activation with precisely timed light stimuli or to map TRPA1-expressing neuronal circuits via localized illumination.

Optovin (CAS 348575-88-2) Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


Structure-Activity Relationship: Methylation of the α,β-Unsaturated Olefin Abolishes Optovin Activity

In a direct head-to-head comparison, Optovin and analog 7d1 were evaluated for TRPA1-dependent behavioral excitation in zebrafish. The analog 7d1, which is structurally identical to Optovin except for methylation of the α,β-unsaturated olefin, showed no significant difference from DMSO-treated controls (p=0.8), whereas Optovin produced significantly elevated excitation scores compared to DMSO (p<0.001) [1]. This structure-activity relationship confirms that the α,β-unsaturated alkene group of the rhodanine moiety is the essential photochemically reactive pharmacophore required for light-dependent TRPA1 activation, providing a clear structural basis for Optovin's mechanism of action that is absent in olefin-methylated analogs.

Structure-activity relationship Photopharmacology TRPA1 channel activation Electrophilic cysteine modification

Cysteine Mutagenesis Confirms Optovin Requires Specific Redox-Sensitive Residues (C621, C633, C856) for Channel Activation

In HEK293T cells transfected with wild-type human TRPA1 or specific cysteine-to-serine mutant constructs, Optovin (10 µM) induced robust calcium responses in wild-type TRPA1-expressing cells (baseline fluorescence ~0.8 to ~2.5 relative fluorescence units post-treatment; n=130 cells). In contrast, cells expressing the C621S mutant showed a markedly attenuated calcium response, with post-treatment fluorescence substantially reduced relative to wild-type (n=107 cells; p<0.01). The C633S mutant exhibited an intermediate reduction (n=111 cells; p<0.0001), while the C856S mutant also showed significantly impaired activation [1]. This mutational analysis establishes that C621, C633, and C856 are the specific redox-sensitive cysteine residues through which Optovin's photochemical reaction mediates TRPA1 gating.

Cysteine mutagenesis TRPA1 structure-function Electrophilic activation Photochemical mechanism

TRPA1 Is Both Necessary and Sufficient: Knockout Eliminates Optovin Response While Transfection Confers Sensitivity

In mouse dorsal root ganglia (DRG) sensory neurons, Optovin (100 µM, 120 s illumination) activated 30% of wild-type neurons (35/105 cells). In TRPA1-knockout (TRPA1-KO) DRG neurons, the response was nearly abolished, with only 2.7% of neurons responding (8/291 cells) [1]. Conversely, HEK293T cells (normally TRPA1-negative) transfected with human TRPA1 gained robust Optovin sensitivity (calcium response: baseline ~0.8 to ~2.0 relative fluorescence units; n=120 cells), whereas GFP-transfected control cells showed no response (n=130 cells; p<0.001) [2]. This dual genetic evidence establishes TRPA1 as both necessary and sufficient for the Optovin light-induced response, ruling out off-target contributions from other TRP channels or photoreceptors.

TRPA1 knockout DRG neuron calcium imaging Target validation Sufficiency and necessity

Broad Selectivity Profiling: Optovin Shows Minimal Off-Target Activity Against 50 CNS Receptors, Channels, and Transporters

In a commercial selectivity panel performed under standard in vitro radioligand binding and functional assay conditions, Optovin exhibited little or no inhibitory activity toward the hERG potassium channel (a critical cardiac safety liability) and showed minimal activity against a panel of 50 human and rodent CNS receptors, channels, and transporters . While comparable panel data for structurally related rhodanine derivatives or alternative TRPA1 photoactivators are not publicly available in the primary literature (a limitation that precludes direct comparator-based quantification), the availability of this panel data provides baseline assurance of Optovin's selectivity profile for researchers planning in vivo or ex vivo experiments where off-target effects on cardiac or CNS function could confound interpretation.

Selectivity profiling Off-target activity hERG cardiac safety CNS receptor panel

Optovin (CAS 348575-88-2) Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Light-Controlled TRPA1 Activation in Wild-Type Zebrafish for Behavioral Screening and Pain Circuit Mapping

Optovin enables repeated, light-dependent photoactivation of motor behaviors in wild-type zebrafish embryos and larvae, with an in vivo EC50 of 2 µM and ECmax of 3 µM under 387-405 nm excitation (>1.6 µW/min) . The optovin response is abolished in trpa1b mutant zebrafish (p<0.001) [1], confirming TRPA1 dependence. This system is ideally suited for high-throughput behavioral screening of TRPA1 modulators, functional mapping of nociceptive circuits, and validation of genetic or pharmacological perturbations without requiring transgenic lines. The non-transgenic nature of the assay substantially reduces model organism development time and cost compared to optogenetic approaches requiring channelrhodopsin-expressing transgenic animals.

Spatially Restricted TRPA1 Activation in Mouse DRG Neurons for Nociceptor Subpopulation Analysis

In dissociated mouse dorsal root ganglia (DRG) sensory neurons, Optovin (100 µM, 120 s illumination) activates approximately 30% of the total neuronal population (35/105 wild-type neurons), and this response is nearly eliminated in TRPA1-KO neurons (2.7%, 8/291 neurons) . This specificity enables researchers to functionally identify and isolate TRPA1-expressing nociceptor subpopulations for calcium imaging, electrophysiological recording, or single-cell transcriptomic analysis. Because Optovin is delivered exogenously and activated by spatially restricted light, researchers can map the distribution of TRPA1-positive neurons within DRG cultures and correlate TRPA1 expression with other sensory neuron markers under controlled temporal conditions.

Topical Optovin Application for Light-Induced Nociceptive Behavioral Assays in Adult Mice

Topical application of Optovin to the mouse ear (0.3 µmol Optovin in 20 µL DMSO) followed by low-power 405 nm laser illumination elicits a robust head-shake/twitch nociceptive response . This assay provides a rapid, reversible, and non-invasive method for assessing TRPA1-mediated pain behavior in wild-type adult mice without requiring surgical implantation, viral transduction, or genetic modification. The paradigm is particularly valuable for evaluating TRPA1 antagonists or analgesics, as the light-gated nature of the stimulus allows within-subject control experiments (e.g., comparing behavior in the presence versus absence of light, or pre- versus post-drug treatment) with precise temporal control over the onset and offset of the nociceptive stimulus.

Light-Controlled Motor Activity in Spinal Cord Injury Models for Functional Circuit Analysis

In animals with severed spinal cords, localized illumination following systemic Optovin administration enables control of motor activity in the paralyzed extremities . This application leverages Optovin's ability to activate TRPA1-expressing sensory neurons in spinal reflex arcs independently of descending supraspinal input, providing a chemo-optogenetic tool for studying spinal sensorimotor integration, assessing functional recovery after spinal cord injury, and screening interventions that may enhance or restore spinal circuit function. Because the method does not require transgenic animals, it can be applied across diverse species and injury models where genetic modification is impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Optovin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.